[3-(4-Chlorophenyl)oxetan-3-yl]methanol
Description
[3-(4-Chlorophenyl)oxetan-3-yl]methanol is a heterocyclic compound featuring an oxetane ring substituted with a 4-chlorophenyl group and a hydroxymethyl (-CH2OH) functional group. Its molecular formula is C10H11ClO2, with a molecular weight of 198.65 g/mol . This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in the development of small-molecule therapeutics due to the oxetane ring’s ability to enhance metabolic stability and solubility .
Properties
IUPAC Name |
[3-(4-chlorophenyl)oxetan-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLAWQFBDDLLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [3-(4-Chlorophenyl)oxetan-3-yl]methanol typically involves the reaction of phenylacetyl chloride with 3-hydroxybutanal . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
[3-(4-Chlorophenyl)oxetan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
[3-(4-Chlorophenyl)oxetan-3-yl]methanol has significant applications in scientific research, including:
Mechanism of Action
The mechanism of action of [3-(4-Chlorophenyl)oxetan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites that exert biological effects. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Structural Analogs with Halogen Substitution
[3-(3-Chlorophenyl)oxetan-3-yl]methanol
- Molecular Formula : C10H11ClO2 (same as the 4-chloro isomer).
- Key Differences: The chlorine substituent is at the 3-position of the phenyl ring instead of the 4-position.
- Purity : 95% (Combi-Blocks Inc.) .
- Applications : Used in chemical synthesis, though its pharmacological profile may differ due to steric effects .
[3-(4-Bromophenyl)oxetan-3-yl]methanol
- Molecular Formula : C10H11BrO2.
- Molecular Weight : 243.10 g/mol.
- Key Differences : Bromine replaces chlorine at the 4-position, increasing molecular weight and polarizability. This may enhance lipophilicity and influence binding affinity in drug-receptor interactions.
- Safety : Classified as harmful by inhalation, skin contact, or ingestion under GHS guidelines .
- Purity : 100% (Echemi) .
2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol
- Molecular Formula : C11H13FO2.
- Molecular Weight : 196.22 g/mol.
- Key Differences: Fluorine substituent at the 4-position and an ethanol side chain instead of methanol. Fluorine’s electronegativity enhances metabolic stability, while the longer chain may improve solubility .
Functional Group Variations
3-(4-Chlorophenyl)oxetane-3-carboxylic Acid
- Molecular Formula : C10H9ClO3.
- Molecular Weight : 212.63 g/mol.
- Key Differences : Replaces the hydroxymethyl group with a carboxylic acid (-COOH). This introduces acidity (pKa ~4-5), enabling salt formation and altering solubility in aqueous environments.
- Applications : Used in peptide mimetics and prodrug design .
3-(3-Fluorophenyl)oxetane-3-carboxylic Acid
- Molecular Formula : C10H9FO3.
- Molecular Weight : 196.18 g/mol.
- Key Differences : Fluorine at the 3-position and a carboxylic acid group. The electron-withdrawing fluorine may reduce ring strain in the oxetane, enhancing stability .
Comparative Data Table
Biological Activity
[3-(4-Chlorophenyl)oxetan-3-yl]methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The oxetane ring, along with the chlorophenyl group, may influence its interaction with biological targets, making it a candidate for further pharmacological evaluation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 228.68 g/mol. The compound features an oxetane ring, which is known for its stability and ability to act as a bioisostere for various functional groups.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes and receptors. The oxetane ring may enhance the compound's binding affinity due to its three-membered cyclic structure, which can facilitate molecular interactions through strain release upon binding. The chlorophenyl group may also contribute to hydrophobic interactions with target proteins, potentially increasing selectivity and potency.
Anticancer Properties
Recent studies have indicated that compounds containing oxetane moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of oxetane-containing analogues demonstrated micromolar cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-231) and pancreatic cancer cells (PANC-1) . These findings suggest that this compound might also possess similar anticancer properties, warranting further investigation.
Enzyme Interaction Studies
Research has shown that the incorporation of oxetane rings can modulate the activity of certain enzymes. For example, studies on oxetane derivatives revealed their potential as inhibitors of tubulin polymerization, although specific data on this compound remains limited . The mechanism by which this compound may inhibit tubulin polymerization or interact with other enzymatic pathways needs to be elucidated through targeted assays.
Case Studies
- Cytotoxicity Assays : In vitro studies using MCF-7 cell lines showed that several oxetane derivatives had IC50 values ranging from 0.47 μM to over 20 μM, indicating varying levels of potency against cancer cells . This highlights the potential for this compound to be developed as an anticancer agent.
- Structure-Activity Relationship (SAR) : Preliminary SAR studies suggest that substituents on the phenyl ring significantly influence biological activity. For example, compounds with electron-withdrawing groups like chlorine showed enhanced activity compared to their unsubstituted counterparts . This could imply that this compound's chlorophenyl group plays a crucial role in its biological efficacy.
Data Table: Summary of Biological Activities
| Compound | Activity Type | Cell Line | IC50 (μM) |
|---|---|---|---|
| This compound | Anticancer | MCF-7 | TBD |
| Oxetane Derivative 5c | Anticancer | MCF-7 | 0.47 ± 0.02 |
| Oxetane Derivative 5h | Anticancer | MDA-MB-231 | TBD |
| Oxetane Derivative 5k | Anticancer | PANC-1 | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
